molecular formula C16H16N4O2S B5997833 5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL

5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL

Cat. No.: B5997833
M. Wt: 328.4 g/mol
InChI Key: AANLHOVYRNPCCG-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with methyl groups and a 1,2,4-oxadiazole moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

The synthesis of 5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrimidine ring followed by the introduction of the oxadiazole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired reaction.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for developing new therapeutic agents.

    Medicine: Research into its pharmacological effects could lead to the development of new drugs targeting specific diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL include other pyrimidine derivatives and oxadiazole-containing molecules These compounds share structural similarities but may differ in their chemical reactivity and biological activities

Properties

IUPAC Name

4,5-dimethyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9-4-6-12(7-5-9)14-18-13(22-20-14)8-23-16-17-11(3)10(2)15(21)19-16/h4-7H,8H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLHOVYRNPCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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